1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
Description
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an isopropyl group, a phenylpiperazine moiety, and an ethyl linkage to the urea core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-14(2)18-16(21)17-8-9-19-10-12-20(13-11-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDITGZFOZWLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine.
Alkylation: The 4-phenylpiperazine is then alkylated with an appropriate alkyl halide, such as isopropyl bromide, to introduce the isopropyl group.
Urea Formation: The final step involves the reaction of the alkylated piperazine with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions include N-oxides, amines, and substituted piperazines.
Scientific Research Applications
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a modulator of biological pathways, particularly in neurotransmission due to its piperazine moiety.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the piperazine ring, which mimics the structure of acetylcholine and fits into the enzyme’s active site.
Comparison with Similar Compounds
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Both compounds contain the phenylpiperazine moiety, but differ in their core structures and specific biological activities.
1-(4-Isopropyl-phenyl)-3-(4-methyl-piperazin-1-yl)-urea: This compound shares the urea and piperazine components but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₉H₂₈N₄O
- Molecular Weight : 328.46 g/mol
The structure consists of an isopropyl group attached to a urea moiety, which is further linked to a 4-phenylpiperazine derivative. This design is significant for its interaction with biological targets, particularly in the central nervous system.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Research suggests that the compound may act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, thereby influencing mood and anxiety levels.
Key Mechanisms:
- Serotonin Receptor Modulation : The presence of the piperazine ring suggests potential activity at serotonin receptors, particularly 5-HT_1A and 5-HT_2A.
- Dopamine Receptor Interaction : The phenylpiperazine component may also facilitate interactions with dopamine receptors, contributing to its psychoactive effects.
Biological Activity and Therapeutic Potential
Several studies have investigated the biological activity of this compound, focusing on its potential as an antidepressant and anxiolytic agent.
Antidepressant Activity
A study evaluating various derivatives of piperazine indicated that modifications similar to those found in this compound exhibited significant antidepressant-like effects in animal models. The compound showed reduced immobility time in forced swim tests, indicative of antidepressant activity.
Anxiolytic Effects
In addition to antidepressant properties, the compound was observed to exhibit anxiolytic effects in rodent models. Behavioral assessments demonstrated decreased anxiety-like behaviors in elevated plus maze tests.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
